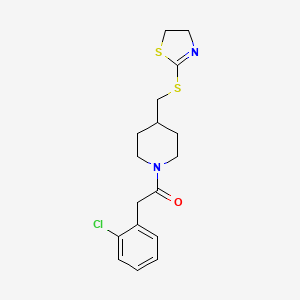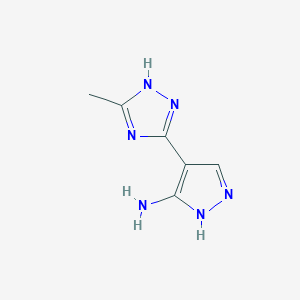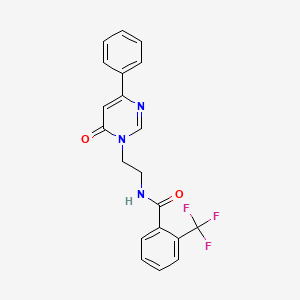
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21ClN2OS2 and its molecular weight is 368.94. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. For example, Krivokolysko et al. (2001) described its use in the synthesis of tetrahydropyridine derivatives, highlighting its role in developing partially hydrogenated benzothiazol-2-ylpyridines (Krivokolysko, Dyachenko, & Litvinov, 2001). Similarly, Patel, Agravat, and Shaikh (2011) demonstrated its application in synthesizing new pyridine derivatives with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antifungal Properties
Research has shown that derivatives of this compound exhibit notable antimicrobial and antifungal activities. For instance, the synthesis of pyridine derivatives by Patel et al. (2011) revealed variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Uchil and Joshi (1999) found that certain derivatives had fungicidal activity against Trichophyton mentagrophytes and Trichophyton rubrum (Uchil & Joshi, 1999).
Anticancer Potential
Katariya, Vennapu, and Shah (2021) investigated derivatives for their anticancer activity, with one compound showing high potency against a cancer cell line panel. This underscores the compound's potential in cancer research (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Structure-Activity Relationships
The compound and its derivatives have been the subject of molecular docking studies to understand their interaction with biological targets. For example, the molecular docking study by Katariya et al. (2021) provided insights into how these compounds could help overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural Analysis
X-ray crystallography and other spectroanalytic techniques have been used to determine the molecular and crystal structures of derivatives, as demonstrated by Krivokolysko et al. (2001) (Krivokolysko, Dyachenko, & Litvinov, 2001).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS2/c18-15-4-2-1-3-14(15)11-16(21)20-8-5-13(6-9-20)12-23-17-19-7-10-22-17/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAPFBPSSPETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)
![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)



![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)
![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![5-methyl-11-oxo-N-(2-thienylmethyl)-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B3011731.png)
